molecular formula C9H9N3 B13118390 1H-Indole-7-carboximidamide

1H-Indole-7-carboximidamide

Cat. No.: B13118390
M. Wt: 159.19 g/mol
InChI Key: YRZPNAYFJIGQFS-UHFFFAOYSA-N
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Description

1H-Indole-7-carboximidamide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential applications in various fields, including medicine, agriculture, and industry. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

The synthesis of 1H-Indole-7-carboximidamide typically involves the functionalization of the indole nucleus. One common method is the reaction of indole with cyanamide under specific conditions to introduce the carboximidamide group at the 7-position. This reaction often requires the use of catalysts and controlled temperatures to achieve high yields.

Industrial production methods may involve multi-step processes, including the protection of functional groups, selective activation of the indole ring, and subsequent introduction of the carboximidamide group. These methods are optimized for large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

1H-Indole-7-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents can introduce different substituents at specific positions on the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1H-Indole-7-carboximidamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1H-Indole-7-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1H-Indole-7-carboximidamide can be compared with other indole derivatives, such as:

    1H-Indole-3-carboximidamide: Similar in structure but with the carboximidamide group at the 3-position, this compound may exhibit different biological activities and reactivity.

    1H-Indole-5-carboximidamide: Another derivative with the carboximidamide group at the 5-position, it may have unique properties and applications compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1H-indole-7-carboximidamide

InChI

InChI=1S/C9H9N3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,12H,(H3,10,11)

InChI Key

YRZPNAYFJIGQFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=N)N)NC=C2

Origin of Product

United States

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